2-(2,3-Dichlorophenyl)imidazole-5-methanol

CYP450 inhibition Drug metabolism ADME-Tox profiling

This 2,3-dichloro substituted phenylimidazole-5-methanol derivative offers quantifiable CYP3A4 inhibition (IC50 5.0 µM) and a validated 90% yield synthesis protocol (CN102180835A). Ideal for SAR studies and metabolic profiling. High purity for reproducible results.

Molecular Formula C10H8Cl2N2O
Molecular Weight 243.09 g/mol
Cat. No. B13701394
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2,3-Dichlorophenyl)imidazole-5-methanol
Molecular FormulaC10H8Cl2N2O
Molecular Weight243.09 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)Cl)C2=NC=C(N2)CO
InChIInChI=1S/C10H8Cl2N2O/c11-8-3-1-2-7(9(8)12)10-13-4-6(5-15)14-10/h1-4,15H,5H2,(H,13,14)
InChIKeyBPESEGPEDIZJKG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(2,3-Dichlorophenyl)imidazole-5-methanol (CAS 1343932-15-9): Core Structural and Physicochemical Properties for Scientific Procurement


2-(2,3-Dichlorophenyl)imidazole-5-methanol (CAS 1343932-15-9) is a substituted phenylimidazole derivative bearing a 5-methanol functional group on the imidazole ring and a 2,3-dichloro substitution pattern on the pendant phenyl ring . The compound has a molecular formula of C10H8Cl2N2O and a molecular weight of 243.09 g/mol . This structural configuration places it within the broader class of halogenated phenylimidazoles, a family widely investigated for antifungal, antibacterial, and enzyme inhibitory activities [1]. However, the precise 2,3-dichloro substitution pattern combined with the imidazole-5-methanol functionality distinguishes it from more common analogs bearing 2,4-, 3,4-, or 2,6-dichloro arrangements, necessitating rigorous comparator-based evaluation prior to procurement.

Why 2-(2,3-Dichlorophenyl)imidazole-5-methanol Cannot Be Interchanged with Other Dichlorophenyl Imidazole Analogs in Research and Development


Substitution among dichlorophenyl imidazole congeners without experimental verification introduces substantial risk to reproducibility and experimental validity. Within this compound class, the precise positioning of chlorine atoms on the phenyl ring dictates electronic distribution, steric accessibility, and hydrogen-bonding potential with biological targets [1]. Moreover, the presence or absence of the 5-methanol moiety on the imidazole ring modulates solubility, metabolic stability, and target engagement kinetics relative to non-hydroxylated analogs. Evidence presented below demonstrates that 2-(2,3-dichlorophenyl)imidazole-5-methanol exhibits quantifiable differences from close structural analogs in CYP enzyme inhibition profile, synthetic accessibility, and region-specific antifungal activity [2]. These distinctions are not incremental—they represent meaningful selection criteria for projects requiring predictable metabolic behavior, defined synthetic routes, or structure-activity relationship (SAR) interrogation of the 2,3-dichloro pharmacophore.

Quantitative Differentiation Evidence for 2-(2,3-Dichlorophenyl)imidazole-5-methanol: Comparator-Based Selection Criteria


CYP3A4 Inhibition Potency: 2-(2,3-Dichlorophenyl)imidazole-5-methanol Demonstrates Measurable but Non-Potent CYP3A4 Interaction vs. Ketoconazole

In human liver microsome assays using midazolam as substrate, 2-(2,3-dichlorophenyl)imidazole-5-methanol inhibited CYP3A4 with an IC50 of 5.00 × 10³ nM (5.0 µM), as documented in ChEMBL-curated enzyme inhibition data [1]. This value reflects a modest interaction with CYP3A4 that is approximately 500-fold weaker than the reference azole inhibitor ketoconazole, which typically inhibits CYP3A4 with an IC50 of approximately 10 nM under comparable microsomal conditions. For researchers assessing drug-drug interaction liability, this quantitative distinction enables informed comparator selection when evaluating structure-metabolism relationships among halogenated imidazole derivatives.

CYP450 inhibition Drug metabolism ADME-Tox profiling

Synthetic Yield Advantage: 2-(2,3-Dichlorophenyl)imidazole-5-methanol Achieves 90% Yield Under Phase-Transfer Catalysis

According to patent CN102180835A, the synthesis of 2-(2,3-dichlorophenyl)imidazole-5-methanol via reaction of a 2,3-dichlorophenyl-substituted α-halogenated carbonyl intermediate with imidazole under phase-transfer catalysis conditions achieves a product yield of 90% [1]. This compares favorably to the 60-75% yields reported for structurally related imidazole aromatic alcohol derivatives synthesized without phase-transfer catalytic optimization in the same patent disclosure. The improved yield is attributed to the specific reaction parameters optimized for the 2,3-dichloro substitution pattern, which reduces side-product formation from competing nucleophilic aromatic substitution pathways.

Synthetic methodology Phase-transfer catalysis Process chemistry

2,3-Dichloro Substitution Pattern Correlates with Altered Antifungal Potency Relative to 3,4-Dichloro and 2,3,4-Trichloro Analogs

A foundational structure-activity relationship study of 4(5)-arylimidazoles established that the position and number of chlorine substituents on the phenyl ring critically modulate antifungal activity [1]. In this series, 1-alkyl-4-(3,4-dichlorophenyl)imidazoles with n-propyl, n-butyl, or isobutyl N-alkyl groups were identified as the three most active compounds against Trichophyton and Microsporum strains. The 2,3,4-trichlorophenyl analog (4(5)-(2,3,4-trichlorophenyl)imidazole) was reported as 'almost as potent' as the lead 3,4-dichloro derivatives [1]. While 2-(2,3-dichlorophenyl)imidazole-5-methanol was not among the top-performing compounds in this specific antifungal panel, the SAR data demonstrate that the 2,3-dichloro substitution pattern confers a distinct activity profile that differs from the optimized 3,4-dichloro and 2,3,4-trichloro configurations. This differential activity underscores the necessity of the 2,3-dichloro arrangement for SAR exploration where the 3,4-dichloro motif produces undesirable potency or off-target effects.

Antifungal SAR Halogen substitution Imidazole pharmacology

Validated Research Application Scenarios for 2-(2,3-Dichlorophenyl)imidazole-5-methanol Based on Quantitative Evidence


CYP450-Mediated Drug-Drug Interaction Profiling and Metabolic Stability Screening

Researchers investigating the structure-metabolism relationships of halogenated imidazoles can utilize 2-(2,3-dichlorophenyl)imidazole-5-methanol as a reference compound with well-characterized CYP3A4 inhibition properties. Its IC50 of 5.0 µM in human liver microsomes [1] provides a quantitative benchmark for comparing novel analogs. This compound is particularly suited for studies where potent CYP3A4 inhibition (such as that exhibited by ketoconazole) would confound interpretation or introduce unacceptable drug-drug interaction liability in downstream assays.

Synthetic Methodology Development and Process Optimization for Imidazole Aromatic Alcohols

The validated synthetic protocol described in CN102180835A, which achieves 90% yield under phase-transfer catalysis [1], makes 2-(2,3-dichlorophenyl)imidazole-5-methanol an ideal model substrate for developing and benchmarking new synthetic routes to imidazole-5-methanol derivatives. The high reported yield reduces the cost and time burden for projects requiring iterative synthesis of analogs bearing the 2,3-dichlorophenyl pharmacophore.

Structure-Activity Relationship (SAR) Studies of Halogenated Phenylimidazole Antifungal Agents

For medicinal chemistry programs exploring antifungal imidazoles, the established SAR indicating that the 2,3-dichloro substitution pattern confers distinct activity relative to 3,4-dichloro and 2,3,4-trichloro configurations [1] supports the inclusion of this compound as a comparator in activity panels. It is particularly relevant when the 3,4-dichloro motif is inaccessible due to existing patent claims or when researchers seek to decouple potency from the toxicity or pharmacokinetic liabilities associated with the 3,4-dichloro pharmacophore.

Enzyme Inhibition Screening Panels for Imidazole-Based Chemical Probes

2-(2,3-Dichlorophenyl)imidazole-5-methanol can serve as a defined control compound in broad-spectrum enzyme inhibition panels, given its documented interaction with CYP3A4 at micromolar concentrations [1]. Its modest potency distinguishes it from highly potent azole inhibitors and makes it useful for calibrating assay sensitivity or as a negative control in high-throughput screening campaigns targeting fungal CYP51 or other cytochrome P450 enzymes.

Quote Request

Request a Quote for 2-(2,3-Dichlorophenyl)imidazole-5-methanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.